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molecular formula C6H11N3 B109541 1-(3-Aminopropyl)imidazole CAS No. 5036-48-6

1-(3-Aminopropyl)imidazole

Cat. No. B109541
M. Wt: 125.17 g/mol
InChI Key: KDHWOCLBMVSZPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06464731B1

Procedure details

A mixture of 8.8 g (0.041 mol) of diethyl(4-fluoro-3-nitrophenyl)amine obtained in the preceding stage, 17.0 g (0.136 mol) of 3-(imidazol-1-yl)propylamine (RN 5036-48-6) and 6.7 ml of triethylamine was heated at reflux with stirring for 2 hours.
Quantity
6.7 mL
Type
reactant
Reaction Step One
Name
diethyl(4-fluoro-3-nitrophenyl)amine
Quantity
8.8 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]([CH2:14][CH3:15])[C:4]1C=CC(F)=[C:6]([N+:11]([O-])=O)[CH:5]=1)C.C([N:18](CC)CC)C>>[N:3]1([CH2:4][CH2:5][CH2:6][NH2:11])[CH:14]=[CH:15][N:18]=[CH:1]1

Inputs

Step One
Name
Quantity
6.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
diethyl(4-fluoro-3-nitrophenyl)amine
Quantity
8.8 g
Type
reactant
Smiles
C(C)N(C1=CC(=C(C=C1)F)[N+](=O)[O-])CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC=C1)CCCN
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.136 mol
AMOUNT: MASS 17 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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